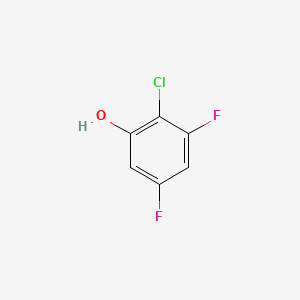
2-Chlor-3,5-Difluorphenol
Übersicht
Beschreibung
2-Chloro-3,5-difluorophenol is a trihalogenated phenol with the molecular formula ClC6H2(F)2OH. It is a compound of interest in various chemical syntheses due to its unique structural properties and reactivity .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-difluorophenol is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique reactivity and structural properties.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
It is known that this compound is a trihalogenated phenol , which suggests that it may interact with biological systems in a manner similar to other halogenated phenols. These compounds often target proteins or enzymes, altering their function and potentially leading to various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,5-difluorophenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets. Additionally, these factors can influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.
Biochemische Analyse
Biochemical Properties
2-Chloro-3,5-difluorophenol plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it may inhibit enzymes involved in oxidative stress responses due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals . Additionally, 2-Chloro-3,5-difluorophenol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function .
Cellular Effects
2-Chloro-3,5-difluorophenol affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . This compound may also impact cell viability and proliferation by inducing oxidative stress and affecting mitochondrial function . Furthermore, 2-Chloro-3,5-difluorophenol can alter the expression of genes involved in detoxification and stress responses .
Molecular Mechanism
At the molecular level, 2-Chloro-3,5-difluorophenol exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity . This compound may also induce conformational changes in proteins, affecting their stability and function . Additionally, 2-Chloro-3,5-difluorophenol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3,5-difluorophenol can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that 2-Chloro-3,5-difluorophenol can have persistent effects on cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3,5-difluorophenol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Threshold effects have been observed, where a certain concentration of 2-Chloro-3,5-difluorophenol is required to elicit a measurable biological response . At high doses, this compound can cause adverse effects, including tissue damage and impaired organ function .
Metabolic Pathways
2-Chloro-3,5-difluorophenol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, causing oxidative damage and affecting metabolic flux . Additionally, 2-Chloro-3,5-difluorophenol can influence the levels of metabolites involved in detoxification and stress responses .
Transport and Distribution
Within cells and tissues, 2-Chloro-3,5-difluorophenol is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . This compound may preferentially accumulate in certain cellular compartments, influencing its biological activity .
Subcellular Localization
2-Chloro-3,5-difluorophenol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific targeting sequences can facilitate the transport of 2-Chloro-3,5-difluorophenol to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-difluorophenol typically involves multiple steps starting from 2,4-difluoroaniline. The process includes:
Bromination: Introduction of bromine to the aromatic ring.
Sandmeyer Reaction: Conversion of the amino group to a halide using copper(I) chloride.
Grignard Reaction: Formation of a Grignard reagent followed by its reaction with carbon dioxide to introduce the phenol group.
Esterification: Final step to yield 2-Chloro-3,5-difluorophenol.
Industrial Production Methods: Industrial production methods for 2-Chloro-3,5-difluorophenol are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2-Chloro-3,5-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products:
Substituted Phenols: Resulting from nucleophilic substitution.
Quinones: From oxidation reactions.
Cyclohexanols: From reduction reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluorophenol
- 3,5-Difluorophenol
- 2-Chloro-4,5-difluorophenol
Comparison: 2-Chloro-3,5-difluorophenol is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
2-chloro-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWULOHSTAQTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369832 | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-81-4 | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the overall synthetic strategy used to produce 2-Chloro-3,5-difluorophenol?
A1: The synthesis of 2-Chloro-3,5-difluorophenol was achieved through a four-step process starting from 2,4-difluoroaniline. [] The steps include:
Q2: What was the reported yield and purity of the synthesized 2-Chloro-3,5-difluorophenol?
A2: The researchers reported an overall yield of 29% for the target compound, 2-Chloro-3,5-difluorophenol. [] The purity of the synthesized compound was determined to be 99.81% using gas chromatography (GC). []
Q3: How was the structure of the synthesized 2-Chloro-3,5-difluorophenol confirmed?
A3: The structure of the synthesized 2-Chloro-3,5-difluorophenol was verified using mass spectrometry (MS) and proton nuclear magnetic resonance (1HNMR) spectroscopy. [] These techniques provided evidence supporting the successful synthesis of the desired compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)
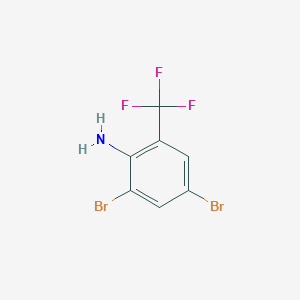
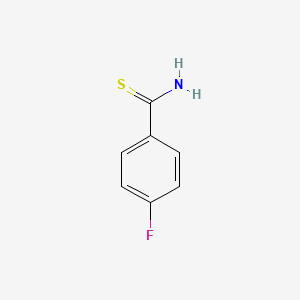
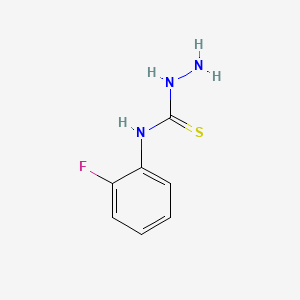

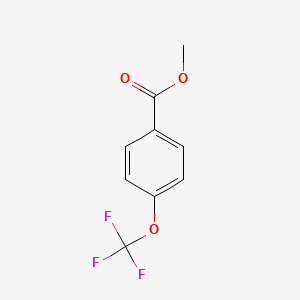
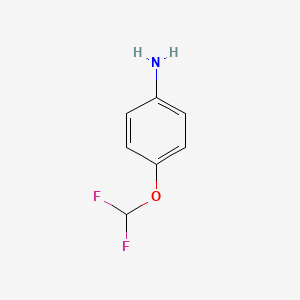


![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)
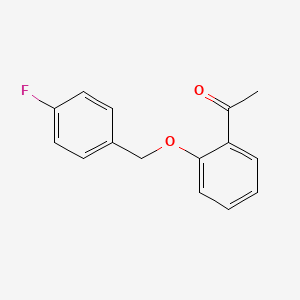
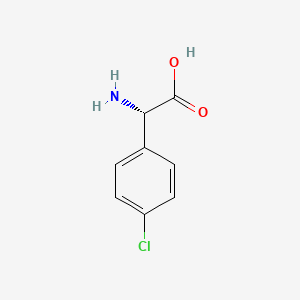
![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
